molecular formula C17H26O3 B13974140 Ethyl 2-(octyloxy)benzoate CAS No. 27830-08-6

Ethyl 2-(octyloxy)benzoate

Cat. No.: B13974140
CAS No.: 27830-08-6
M. Wt: 278.4 g/mol
InChI Key: QQCCHSKGRKRZAH-UHFFFAOYSA-N
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Description

Ethyl 2-(octyloxy)benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is formed by the esterification of benzoic acid with ethanol and octanol, resulting in a molecule with a benzoate core and an octyloxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(octyloxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with octanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

C7H6O3+C8H18OC15H22O3+H2O\text{C}_7\text{H}_6\text{O}_3 + \text{C}_8\text{H}_{18}\text{O} \rightarrow \text{C}_{15}\text{H}_{22}\text{O}_3 + \text{H}_2\text{O} C7​H6​O3​+C8​H18​O→C15​H22​O3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as modified clay, can improve the conversion rate and reduce the environmental impact compared to traditional liquid acid catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(octyloxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Hydrolysis: 2-hydroxybenzoic acid and octanol.

    Reduction: 2-(octyloxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(octyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(octyloxy)benzoate in biological systems involves its interaction with cellular membranes and proteins. The ester group can undergo hydrolysis to release the active benzoic acid, which can then interact with various molecular targets. The octyloxy side chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Ethyl 2-(octyloxy)benzoate can be compared to other esters such as:

This compound stands out due to its unique combination of a benzoate core and an octyloxy side chain, which imparts specific physical and chemical properties that are valuable in various applications.

Properties

CAS No.

27830-08-6

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

ethyl 2-octoxybenzoate

InChI

InChI=1S/C17H26O3/c1-3-5-6-7-8-11-14-20-16-13-10-9-12-15(16)17(18)19-4-2/h9-10,12-13H,3-8,11,14H2,1-2H3

InChI Key

QQCCHSKGRKRZAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

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